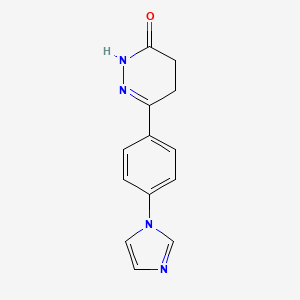Imazodan
CAS No.: 84243-58-3
Cat. No.: VC1574060
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84243-58-3 |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) |
| Standard InChI Key | VXMYWVMXSWJFCV-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 |
| Canonical SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 |
Introduction
Chemical Properties and Structure
Imazodan exists in two primary forms: the free base (C₁₃H₁₂N₄O) and its hydrochloride salt (C₁₃H₁₃ClN₄O). The compound features a pyrido[3,4-d]pyridazin core structure with a 4-chlorophenyl substituent .
Physical and Chemical Characteristics
| Property | Imazodan (Free Base) | Imazodan Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₄O | C₁₃H₁₃ClN₄O |
| Molecular Weight | 240.26 g/mol | 276.72 g/mol |
| CAS Number | 84243-58-3 | 89198-09-4 |
| Synonyms | CI-914 | Imazodan HCl, Imazodan hydrochloride [USAN] |
| Appearance | No data available | No data available |
| Storage Recommendation | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Not specified |
Structural Features
The crystal structure data from X-ray crystallography reveals detailed bond lengths and angles that define the three-dimensional configuration of the molecule. Notably, the Cl1—C74 bond length is 1.7419 Å, while the O1—C1 bond measures 1.336 Å . These precise structural parameters are critical for understanding how imazodan interacts with its biological targets.
Pharmacological Profile
Mechanism of Action
Imazodan functions primarily as a selective type III phosphodiesterase (PDE3) inhibitor . Phosphodiesterase enzymes play crucial roles in cellular signaling by hydrolyzing cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, imazodan increases intracellular cAMP levels, particularly in cardiac muscle cells .
This biochemical action leads to:
-
Enhanced calcium handling in cardiomyocytes
-
Increased contractile force of the heart muscle
-
Potential improvements in cardiac output
Cardiovascular Effects
As a cardiotonic agent, imazodan demonstrates positive inotropic activity, meaning it increases the force of heart muscle contractions . Initial studies indicated that following both intravenous and oral administration, imazodan produces measurable hemodynamic effects including:
These effects positioned imazodan as a potential therapeutic option for conditions characterized by reduced cardiac contractility, particularly congestive heart failure where the heart's pumping efficiency is compromised .
Clinical Research
Major Clinical Trial
The most significant clinical evaluation of imazodan was a 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients with congestive heart failure . This comprehensive study was designed to assess both the efficacy and safety of imazodan in a clinical setting.
Study Design
| Parameter | Details |
|---|---|
| Duration | 12 weeks |
| Design | Multicenter, double-blind, randomized, placebo-controlled |
| Participants | 147 patients with congestive heart failure |
| Mean Ejection Fraction | 23 ± 10% |
| Dosage Groups | Placebo, 2 mg, 5 mg, or 10 mg twice daily |
| Background Therapy | Standard therapy including diuretics, digoxin, and angiotensin-converting enzyme inhibitors |
| Primary Endpoints | Exercise time, ejection fraction, ventricular arrhythmias |
Patients continued their standard heart failure treatments throughout the trial, which included diuretics, digoxin, and angiotensin-converting enzyme inhibitors, making this a study of imazodan as add-on therapy rather than monotherapy .
| Outcome Measure | Results |
|---|---|
| Exercise Time | Increased from baseline in all groups (including placebo); no significant difference between imazodan and placebo |
| Ejection Fraction | No significant improvement compared to placebo |
| Ventricular Premature Complexes | No significant reduction compared to placebo |
| Ventricular Tachycardia | No significant reduction compared to placebo |
| Mortality (Intent to Treat) | Placebo: 7% (3 of 44); Imazodan: 8% (8 of 103); p = not significant |
The investigators concluded that imazodan failed to demonstrate any benefit in exercise performance when compared with placebo . This outcome is particularly notable given the theoretical benefits that should arise from PDE3 inhibition and positive inotropy.
Biological Pathways and Interactions
Signaling Pathways
Imazodan's biological activity intersects with several important cellular signaling pathways:
-
Purine metabolism pathway - affecting nucleotide cycling
-
cGMP-PKG signaling pathway - influencing vascular tone and cardiac contractility
-
cAMP signaling pathway - modulating numerous cellular processes including cardiac function
-
Apelin signaling pathway - involved in cardiac contractility and fluid homeostasis
These pathways represent the broader biological context in which imazodan operates, extending beyond its direct enzymatic target to influence multiple cellular processes.
Molecular Targets
The primary molecular target of imazodan is the phosphodiesterase type 3 (PDE3) enzyme, of which there are two subtypes:
-
PDE3A (predominantly expressed in cardiovascular tissues)
By targeting PDE3, particularly in cardiac tissue, imazodan was designed to enhance cardiac contractility through the increased accumulation of intracellular cAMP, leading to augmented calcium handling and stronger cardiac contractions.
Comparative Pharmacology
Within the broader context of cardiotonic agents, imazodan belongs to a specific subclass known as "pimobendan type cardiotonics" . This classification places it alongside other positive inotropic agents that share similar mechanisms of action.
Unlike cardiac glycosides (such as digoxin) which enhance contractility by inhibiting the Na⁺/K⁺-ATPase pump, or sympathomimetics which activate adrenergic receptors, PDE inhibitors like imazodan work by preventing the breakdown of cyclic nucleotides. This mechanistic distinction has implications for both efficacy and side effect profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume